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Cat. No.: B1664386 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pre-clinical efficacy of ADX71441, a novel

positive allosteric modulator (PAM) of the GABA-B receptor, and naltrexone, an established

opioid receptor antagonist, in rodent models of excessive alcohol consumption. The data

presented is derived from peer-reviewed studies to support informed decisions in the

development of novel therapeutics for alcohol use disorder (AUD).

Mechanism of Action
ADX71441 acts as a GABA-B receptor positive allosteric modulator.[1][2] Instead of directly

activating the receptor, it enhances the effect of the endogenous ligand, GABA.[1] This

modulation is believed to reduce excessive alcohol consumption by potentiating GABAergic

inhibitory neurotransmission, a key pathway implicated in alcohol dependence.[3][4]

Naltrexone, conversely, is an opioid receptor antagonist, with its primary action at the mu-opioid

receptor. In the context of alcoholism, naltrexone is thought to reduce the rewarding and

reinforcing effects of alcohol by blocking the release of dopamine in the brain's reward

pathways, which is partially mediated by endogenous opioids.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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models-of-alcoholism]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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